molecular formula C12H13FN2O B3094469 6-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1258637-78-3

6-Fluorospiro[indoline-3,4'-piperidin]-2-one

Cat. No. B3094469
CAS RN: 1258637-78-3
M. Wt: 220.24
InChI Key: QAOOQANQSMZXMN-UHFFFAOYSA-N
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Description

“6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is a chemical compound with the molecular formula C12H15FN2 . It is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “6-Fluorospiro[indoline-3,4’-piperidin]-2-one” is represented by the InChI code: 1S/C12H15FN2/c13-9-1-2-11-10 (7-9)12 (8-15-11)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2 .


Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 206.26 . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Anticancer and Antitumor Applications

  • c-Met/ALK Inhibitors : A study by Li et al. (2013) discovered a compound related to 6-Fluorospiro[indoline-3,4'-piperidin]-2-one with significant potential as a c-Met/ALK dual inhibitor, showing promising pharmacodynamics effects and tumor growth inhibition in gastric carcinoma models.
  • Anti-Tumor Activity : Junjian Li et al. (2020) designed and synthesized 1'-methylspiro[indoline-3,4'-piperidine] derivatives and evaluated their anti-tumor activity, particularly against BEL-7402 cell lines. The compound demonstrated significant inhibition and binding affinities to target proteins, suggesting its potential as an anti-tumor agent (Li et al., 2020).

Antidepressant Potential

  • Potential Antidepressants : The work of Ong et al. (1983) demonstrated that certain 1-arylspiro[indoline-3,4'-piperidine]s, structurally similar to this compound, exhibited notable antidepressant activity, suggesting a potential use in psychopharmacology (Ong et al., 1983).

Antimicrobial Activity

  • Antimycobacterial Activity : Kumar et al. (2008) developed spiro-piperidin-4-ones with significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Synthesis and Structural Studies

  • Synthetic Routes : The study by Xie et al. (2004) provided a simple synthetic route to prepare spiro[indoline-3,4′-piperidine], which can serve as a template for synthesizing compounds targeting GPCR (Xie et al., 2004).
  • Structural and Conformational Studies : Whelan et al. (1995) synthesized a series of compounds structurally related to this compound, studying their structure and potential as 5-HT3 receptor antagonists (Whelan et al., 1995).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-8-1-2-9-10(7-8)15-11(16)12(9)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOOQANQSMZXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=C(C=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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